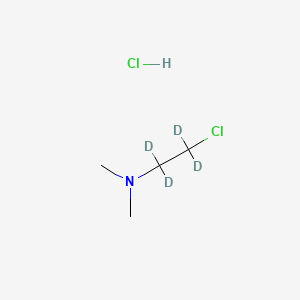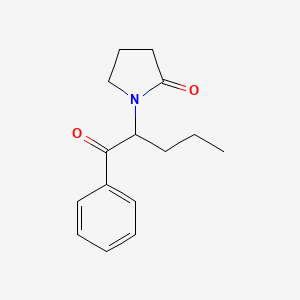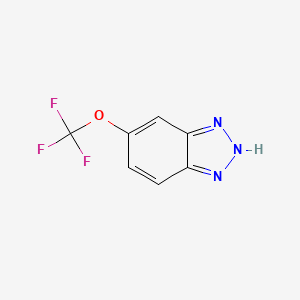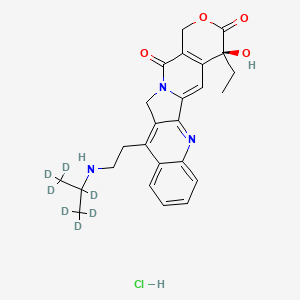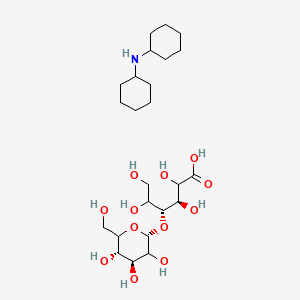
Eupatorin-d3 5-Methyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eupatorin-d3 5-Methyl Ether is a biochemical compound with the molecular formula C19H15D3O7 and a molecular weight of 361.36 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound has been the subject of numerous studies due to its potential therapeutic and environmental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eupatorin-d3 5-Methyl Ether involves several steps, including the methylation of eupatorin. The reaction conditions typically require the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or methanol at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions
Eupatorin-d3 5-Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Eupatorin-d3 5-Methyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products
作用機序
The mechanism of action of Eupatorin-d3 5-Methyl Ether involves its interaction with various molecular targets and pathways. It has been shown to exhibit strong anticancer and anti-inflammatory activities by modulating specific signaling pathways and molecular targets . The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins involved in these pathways .
類似化合物との比較
Similar Compounds
Eupatorin: The parent compound of Eupatorin-d3 5-Methyl Ether, known for its biological activities.
5-Methyl Ether Derivatives: Other derivatives with similar structures and properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in proteomics research. This labeling allows for precise tracking and analysis of the compound in various biological systems .
特性
CAS番号 |
1346599-39-0 |
|---|---|
分子式 |
C19H18O7 |
分子量 |
361.364 |
IUPAC名 |
2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3 |
InChIキー |
LYLDPYNWDVVPIQ-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |
同義語 |
2-[3-Hydroxy-4-(methoxy-d3)phenyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one; 3’-Hydroxy-4’,5,6,7-tetramethoxyflavone-d3; 3’-Hydroxy-5,6,7,4’-_x000B_tetramethoxyflavone-d3; DR 33-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


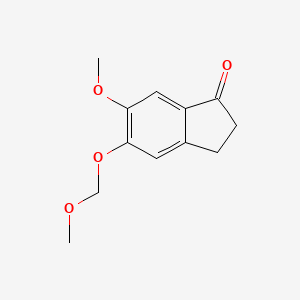
![D-[1-2H]Mannose](/img/structure/B583905.png)

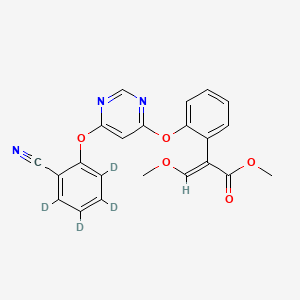
![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)
